molecular formula C9H9ClO3S B2574289 Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate CAS No. 851340-07-3

Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate

Cat. No.: B2574289
CAS No.: 851340-07-3
M. Wt: 232.68
InChI Key: JEMPMPWJBAEHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate is a chemical compound with the molecular formula C9H9ClO3S and a molecular weight of 232.68 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chloroacetyl group and a methyl ester group

Scientific Research Applications

Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate has several applications in scientific research:

Safety and Hazards

The safety information for “Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate” indicates that it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . The compound should not be breathed in, and contact with eyes, skin, or clothing should be avoided .

Future Directions

The future directions for “Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate” and other thiophene derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . Given the variety of biological effects exhibited by thiophene derivatives, there is potential for the development of new therapeutic agents based on these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate typically involves the reaction of 2-chloroacetyl chloride with thiophene-2-acetic acid, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be targeted by nucleophiles, leading to the formation of substituted derivatives.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Nucleophilic substitution: Substituted thiophene derivatives.

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[5-(2-bromoacetyl)thiophen-2-yl]acetate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.

    Methyl 2-[5-(2-fluoroacetyl)thiophen-2-yl]acetate: Contains a fluoroacetyl group.

    Methyl 2-[5-(2-iodoacetyl)thiophen-2-yl]acetate: Contains an iodoacetyl group.

Uniqueness

Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity compared to its bromo, fluoro, and iodo counterparts. The chloroacetyl group is more reactive towards nucleophiles, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c1-13-9(12)4-6-2-3-8(14-6)7(11)5-10/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMPMPWJBAEHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(S1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.